molecular formula C29H31N7O B128419 伊马替尼-d8 CAS No. 1092942-82-9

伊马替尼-d8

货号 B128419
CAS 编号: 1092942-82-9
分子量: 501.7 g/mol
InChI 键: KTUFNOKKBVMGRW-AZGHYOHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imatinib-d8 Description

Imatinib, a small molecule drug, is known for its inhibitory effects on various tyrosine kinases, including Abelson (Abl), Arg (abl-related gene), stem cell factor receptor (Kit), and platelet-derived growth factor receptors A and B (PDGFRA and PDGFRB). It has gained therapeutic significance in the treatment of chronic myeloid leukemia (CML) and other myeloproliferative disorders due to its activity against activating mutations of these targets. However, its efficacy against the mastocytosis-associated c-kit D816V mutation is limited .

Synthesis Analysis

Several studies have focused on the synthesis of imatinib and its analogues. A convenient synthesis method has been developed, which has been applied to create novel imatinib analogues with non-aromatic structural motifs. These analogues have been evaluated for their biopharmaceutical properties, such as ABL1 kinase inhibitory activity and cytotoxicity against cancer cell lines . Additionally, modular continuous flow synthesis methods have been reported for imatinib and its analogues, allowing for rapid generation of diverse structures with minimal manual intervention despite solubility challenges .

Molecular Structure Analysis

Imatinib's molecular flexibility and its ability to form hydrogen bonds and hydrophobic interactions have been studied. The molecule can adopt extended and folded conformations due to rotation along the N-C bond in the amide group. The stabilization of these conformations is influenced by the likelihood of hydrogen bond formation and their contribution to the Voronoi molecular surface, with π-π stacking being more typical for the folded conformation .

Chemical Reactions Analysis

The chemical reactivity of imatinib has been explored in the context of creating a photoactivatable caged prodrug. This approach allows for spatial and temporal control over the drug's activation, providing a tool to study the impact of imatinib on biological systems with greater detail .

Physical and Chemical Properties Analysis

The interaction of imatinib with lipid membranes has been investigated, revealing that it interacts mainly with the head groups of lipids, affecting the fluidity and potentially the fusion/fission of liposomes. These interactions have been studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy and differential scanning calorimetry (DSC) . Furthermore, the optimization of an HPLC method for the simultaneous determination of imatinib and its major metabolite in human plasma has been achieved, providing a rapid and specific analytical tool .

Relevant Case Studies

Imatinib has shown impressive therapeutic activity in eosinophilia-associated chronic myeloproliferative disorders with activating mutations of PDGFRB or PDGFRA genes. However, it is considered investigational for hematologic malignancies without a defined molecular drug target . The drug's impact on CD8+ T lymphocytes, specifically directed against leukemia-associated antigens, has been studied, revealing that imatinib can impair these cells' function in vitro, which may affect the graft-versus-leukemia effect in clinical settings .

科学研究应用

药代动力学分析

伊马替尼-d8 用于药代动力学研究,特别是用于监测伊马替尼及其活性代谢物 N-去甲基伊马替尼 (DMI) 在人血浆中的浓度。Zhang 等人 (2012) 开发了一种使用伊马替尼-d8 作为内标的液相色谱/串联质谱分析方法,有助于在临床实践中准确测量伊马替尼和 DMI,以增强伊马替尼的安全有效使用 (Zhang 等,2012)

体外癌症研究

伊马替尼-d8 在癌症研究中发挥作用,特别是在研究 Bcr-Abl 酪氨酸激酶抑制剂对伊马替尼耐药的 Abl 激酶结构域突变体的疗效方面。O'hare 等人 (2005) 证明了其他激酶抑制剂如何对敏感性降低的突变体表现出活性,突出了伊马替尼-d8 在开发治疗伊马替尼耐药的慢性粒细胞白血病 (CML) 中的重要性 (O'hare 等,2005)

研究耐药机制

伊马替尼-d8 已用于研究费城染色体阳性白血病中对伊马替尼产生耐药的机制。Gambacorti-Passerini 等人 (2003) 标识出细胞机制,例如 BCR-ABL 基因扩增和蛋白质催化结构域中的突变。了解这些耐药机制对于提高伊马替尼的治疗效果至关重要 (Gambacorti-Passerini 等,2003)

头发浓度测量

Capron 等人 (2016) 首次报道了一种使用伊马替尼-d8 作为内标测量头发中伊马替尼浓度的方法。这种新方法有助于评估慢性粒细胞白血病 (CML) 患者的药物暴露,提供了一种无创监测方法 (Capron 等,2016)

绝对生物利用度研究

Roosendaal 等人 (2020) 利用伊马替尼-d8 确定了癌症患者中口服伊马替尼的绝对生物利用度。这项研究突出了伊马替尼-d8 在临床药理学中的重要性,为该药物的吸收和全身利用提供了关键见解 (Roosendaal 等,2020)

安全和危害

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future of kinase drug discovery, which includes Imatinib-d8, involves identifying high-risk patients with the greatest potential to benefit from the use of kinase inhibitors . The ability to identify these patients, for example, those with minimal residual disease, would be an important advance .

属性

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-AZGHYOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649425
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib-d8

CAS RN

1092942-82-9
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib-d8
Reactant of Route 2
Reactant of Route 2
Imatinib-d8
Reactant of Route 3
Reactant of Route 3
Imatinib-d8
Reactant of Route 4
Reactant of Route 4
Imatinib-d8
Reactant of Route 5
Reactant of Route 5
Imatinib-d8
Reactant of Route 6
Reactant of Route 6
Imatinib-d8

Citations

For This Compound
108
Citations
J Roosendaal, SL Groenland, H Rosing… - European Journal of …, 2020 - Springer
… labeled imatinib (imatinib-d8). … imatinib-d8 plasma concentrations were quantified in all collected plasma samples, with no samples below the limit of quantification for imatinib-d8…
Number of citations: 6 link.springer.com
I Solassol, F Bressolle, L Philibert… - Journal of liquid …, 2006 - Taylor & Francis
The aim of this paper was to develop a specific and sensitive liquid chromatography/electrospray ionization mass spectrometry method for the determination of imatinib and its …
Number of citations: 20 www.tandfonline.com
J Roosendaal, N Venekamp, L Lucas… - Die Pharmazie-An …, 2020 - ingentaconnect.com
… With the validated assay, imatinib and imatinib-d8 can be quantified simultaneously in … in an imatinib-d8 absolute bioavailability microdosing trial, where a 100 μg imatinib-d8 microdose …
Number of citations: 1 www.ingentaconnect.com
JM Moreno, A Wojnicz, JL Steegman… - Biomedical …, 2013 - Wiley Online Library
… Quantitative analysis of imatinib in plasma was performed using an IS, Imatinib-D8. Eight calibration standards in duplicate were used. A linear regression model adjusted by least …
M Neef, M Ledermann, H Saegesser, V Schneider… - Journal of …, 2006 - Elsevier
… Imatinib/D8-imatinib ratios were used for quantitation of imatinib in rat liver homogenates by comparison with the calibration curve (quadratic regression and 1/concentration 2 weighted)…
Number of citations: 103 www.sciencedirect.com
A Awidi, II Salem, N Najib, R Mefleh, B Tarawneh - Leukemia research, 2010 - Elsevier
… Fifty μl of the internal standard (imatinib-D8) were added to 200 μl of human plasma and then were vortexed for 5 s. Afterward, 200 μl of 0.20 M sodium hydroxide were added to the …
Number of citations: 42 www.sciencedirect.com
P Katakam, RR Kalakuntla - Journal of Pharmacy Research, 2012 - researchgate.net
… -MS/MS) with deuterated imatinib (imatinib D8) as internal standard having the sample volume of … The retention times of imatinib and imatinib D8 were found to be 1.5 minutes and the …
Number of citations: 0 www.researchgate.net
N Nebot, S Crettol, F d'Esposito… - British journal of …, 2010 - Wiley Online Library
… N-desmethylimatinib and 502.2 to 394.1 for imatinib-d8. Collision energies of 28 eV were used for imatinib and its metabolite, and 30 eV for imatinib-d8. Xcalibur 1.2 Core Data Software …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
D WANG, H JIAO, Y QIAN, J XU, H XU… - China …, 2022 - pesquisa.bvsalud.org
… METHODS Using imatinib - d8 as the internal standard ,after being deproteinized methanol ,the sample was determined by equilibrium dialysis combined with liquid chromatography -…
Number of citations: 0 pesquisa.bvsalud.org
Y Tang, Q Xu, D Li, W Xu - Analyst, 2020 - pubs.rsc.org
… curve of imatinib using imatinib-d8 (500 ng mL −1 ) as the internal standard with the Faraday detector. (c) The mass spectrum of imatinib (2.5 μg mL −1 ) using imatinib-d8 (500 ng mL −…
Number of citations: 7 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。